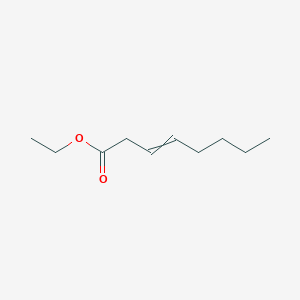

Ethyl oct-3-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl oct-3-enoate is a chemical compound that belongs to the family of esters. It is commonly used in the food and fragrance industry due to its sweet, fruity, and floral aroma. However, recent scientific research has shown that ethyl oct-3-enoate has potential therapeutic applications in various fields.

科学研究应用

Crystal Packing and Molecular Interactions

Ethyl Oct-3-enoate exhibits unique molecular interactions in its crystal packing. A study by Zhang et al. (2011) highlighted the presence of rare N⋯π and O⋯π interactions in its crystal structure, which form zigzag double-ribbon and double-column patterns, a finding that contributes to the understanding of non-covalent interactions in molecular crystals (Zhang, Wu, & Zhang, 2011).

Catalysis and Hydrogenation

Ethyl Oct-3-enoate is involved in hydrogenation reactions. Sakaki et al. (1994) demonstrated its use in catalysis, showing how iron porphyrin catalysts can hydrogenate α,β-unsaturated esters like Ethyl Oct-3-enoate to saturated esters, a process useful in organic synthesis (Sakaki, Kojima, & Arai, 1994).

Organocatalytic Reactions

In organocatalysis, Ethyl Oct-3-enoate has been used as a reactant. Lei et al. (2016) explored its use in [3+2] annulation reactions, providing a method for constructing dinitrogen-fused heterocycles and other complex organic molecules (Lei, Xing, Xu, & Shi, 2016).

Enzymatic Resolution

In the field of enzymatic resolution, Frykman et al. (1993) utilized S-ethyl thiooctanoate, a compound related to Ethyl Oct-3-enoate, in the lipase-catalyzed resolution of secondary alcohols. This demonstrates the potential application of Ethyl Oct-3-enoate derivatives in stereoselective synthesis (Frykman, Öhrner, Norin, & Hult, 1993).

Safety Assessment in Fragrance Ingredients

In the context of safety assessment, Ethyl (E)hex-3-enoate, a compound similar to Ethyl Oct-3-enoate, has been evaluated for its use in fragrances. Api et al. (2020) assessed its genotoxicity, toxicity, and environmental safety, providing insight into the safety profiles of related ester compounds (Api et al., 2020).

Molecular Conformational Analysis

The molecular conformation of Ethyl Oct-3-enoate and its derivatives has been studied using spectroscopic techniques and computational methods. Mary et al. (2015) conducted a detailed analysis of Ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate, providing insights into the molecule's stability, charge transfer, and potential biological activity (Mary, Varghese, Panicker, Thiemann, Al‐Saadi, Popoola, Van Alsenoy, & al Jasem, 2015).

属性

CAS 编号 |

1117-65-3 |

|---|---|

产品名称 |

Ethyl oct-3-enoate |

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC 名称 |

ethyl oct-3-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h7-8H,3-6,9H2,1-2H3 |

InChI 键 |

BCMYNNIPTQUKAC-UHFFFAOYSA-N |

SMILES |

CCCCC=CCC(=O)OCC |

规范 SMILES |

CCCCC=CCC(=O)OCC |

密度 |

0.881-0.887 |

其他 CAS 编号 |

69668-87-7 1117-65-3 |

物理描述 |

Colourless liquid; Tropical fruity aroma |

溶解度 |

Insoluble in water; soluble in most organic solvents Soluble (in ethanol) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)

![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)

![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)

![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)